![molecular formula C12H9ClN2O3S B14618090 1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 57097-48-0](/img/structure/B14618090.png)
1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]- is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring, a carbonitrile group, a chloro substituent, and a sulfonyl group attached to a methylphenyl moiety.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]- can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrrole-2-carbonitrile with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyrrole derivatives.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of pyrrole-2,5-diones.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of bioactive molecules with potential therapeutic applications. It can be incorporated into drug candidates targeting various diseases.
Chemical Biology: The compound is utilized in the study of biological pathways and molecular interactions. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Material Science: Pyrrole derivatives are known for their conductive properties and are used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. The pyrrole ring can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: This compound has an aldehyde group instead of a carbonitrile group, leading to different reactivity and applications.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a dione group, which imparts different chemical properties and biological activities.
1-Tosyl-1H-pyrrole-2-carbaldehyde: This compound has a tosyl group and an aldehyde group, making it useful in different synthetic and biological contexts
The uniqueness of 1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
57097-48-0 |
|---|---|
Molecular Formula |
C12H9ClN2O3S |
Molecular Weight |
296.73 g/mol |
IUPAC Name |
(4-chloro-2-cyanopyrrol-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H9ClN2O3S/c1-9-2-4-12(5-3-9)19(16,17)18-15-8-10(13)6-11(15)7-14/h2-6,8H,1H3 |
InChI Key |
GTQZXMKYEGJQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2C=C(C=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)

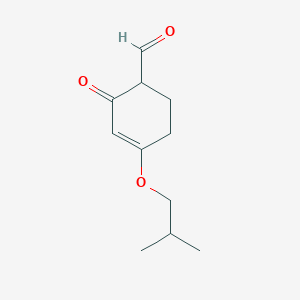
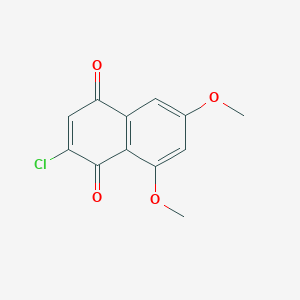
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
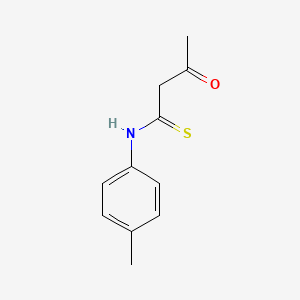

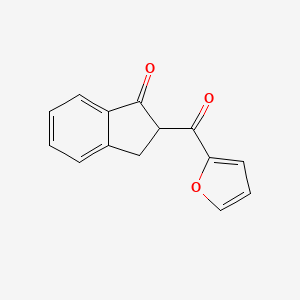
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
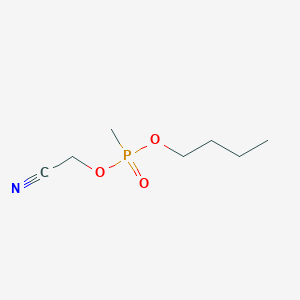
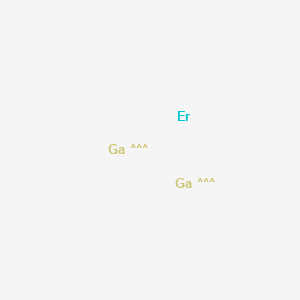
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
